2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide
Description
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is a compound that belongs to the class of cyanopyridines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a cyanopyridine moiety, a methylamino group, and a methylsulfanylphenyl group, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(13-8-7-12(9-17)18-10-13)11-16(21)19-14-5-3-4-6-15(14)22-2/h3-8,10H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVZAVUSKVKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide can be achieved through various methods. One common approach involves the reaction of 6-cyanopyridine-3-carbaldehyde with methylamine to form the intermediate 6-cyanopyridin-3-yl-methylamine. This intermediate is then reacted with 2-methylsulfanylphenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives: These compounds share the cyanopyridine core and exhibit similar biological activities.
N-aryl cyanoacetamides: These compounds also contain the cyanoacetamide moiety and are used in various chemical and biological applications.
Uniqueness
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is unique due to the presence of the methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyanopyridine derivatives and contributes to its specific applications and activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
